

4-Decyne: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: 4-Decyne

Cat. No.: B165688

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CAS Number: 2384-86-3 IUPAC Nomenclature: Dec-4-yne

This technical guide provides a comprehensive overview of **4-decyne**, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its relevance in the broader context of medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

4-Decyne is an internal alkyne, a class of hydrocarbons characterized by a carbon-carbon triple bond. Its physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₈	[1][2]
Molecular Weight	138.25 g/mol	[1][2]
CAS Number	2384-86-3	[1][2]
IUPAC Name	Dec-4-yne	[1]
Boiling Point	75-76 °C at 20 mmHg	[2]
Density	0.772 g/cm ³	[2]
Refractive Index	1.4340	[2]

Experimental Protocols

Synthesis of 4-Decyne

A common and effective method for the synthesis of internal alkynes such as **4-decyne** is the alkylation of a terminal alkyne.^{[3][4]} The following protocol describes the synthesis of **4-decyne** from 1-heptyne and a propyl halide.^[3]

Reaction Scheme:

Materials:

- 1-Heptyne
- 1-Bromopropane
- Sodium amide (NaNH_2)
- Liquid ammonia (NH_3)
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate
- Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen or argon gas)

Procedure:

- Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a nitrogen/argon inlet, and a magnetic stirrer.
- In a separate flask, dissolve sodium amide in liquid ammonia to form a solution of the amide ion.
- To the reaction flask, add 1-heptyne dissolved in anhydrous diethyl ether.
- Cool the reaction flask to $-33\text{ }^\circ\text{C}$ (the boiling point of liquid ammonia).

- Slowly add the sodium amide solution to the 1-heptyne solution with vigorous stirring. This will deprotonate the terminal alkyne to form the heptynide anion.
- Once the addition is complete, allow the mixture to stir for one hour.
- Slowly add 1-bromopropane from the dropping funnel to the reaction mixture.
- After the addition of 1-bromopropane, allow the reaction to slowly warm to room temperature and stir overnight.
- Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- The crude product can be purified by fractional distillation to yield pure **4-decyne**.

Gas Chromatography-Mass Spectrometry (GC-MS)

Analysis of 4-Decyne

Gas chromatography-mass spectrometry is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like **4-decyne**.^{[5][6][7]}

Instrumentation:

- Gas chromatograph equipped with a mass selective detector (MSD).
- Capillary column suitable for hydrocarbon analysis (e.g., DB-1ms, HP-5ms).

Typical GC-MS Parameters:

Parameter	Value
Column	30 m x 0.25 mm ID, 0.25 μ m film thickness
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Injector Temperature	250 °C
Injection Volume	1 μ L (split or splitless injection)
Oven Temperature Program	Initial temperature: 50 °C, hold for 2 minutes; Ramp: 10 °C/min to 250 °C, hold for 5 minutes
Transfer Line Temperature	280 °C
Ion Source Temperature	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Range	m/z 40-400

Sample Preparation:

Samples containing **4-decyne** should be dissolved in a volatile organic solvent such as hexane or dichloromethane prior to injection.

Data Analysis:

The identity of **4-decyne** can be confirmed by its retention time and the fragmentation pattern in the mass spectrum. The molecular ion peak (M⁺) would be expected at m/z 138. Common fragments would result from cleavage at the propyl and pentyl groups attached to the triple bond.^{[8][9][10]} Quantification can be achieved by creating a calibration curve using standards of known concentration.^[7]

Relevance to Drug Development

While there is no direct evidence in the reviewed literature of **4-decyne** itself being used in a signaling pathway or as a pharmaceutical agent, the alkyne functional group is of significant interest in medicinal chemistry.^{[11][12]} Internal alkynes are found in a variety of biologically active natural products and synthetic compounds.^{[12][13][14][15][16]}

The rigid, linear geometry of the alkyne can be used to create specific molecular shapes for binding to biological targets. Furthermore, alkynes can be metabolically stable and can be used as bioisosteres for other functional groups. The presence of the triple bond also provides a site for further chemical modification, allowing for the synthesis of diverse compound libraries for drug screening.[17]

Although no specific cytotoxicity or bioactivity studies for **4-decyne** have been reported, the broader class of internal alkynes has been investigated for various therapeutic applications.[13][14][16] Researchers in drug development may consider **4-decyne** as a simple building block or a fragment for the synthesis of more complex molecules with potential biological activity.

Visualizations

Logical Workflow for 4-Decyne Synthesis and Analysis



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Caption: Workflow for the synthesis and subsequent GC-MS analysis of **4-decyne**.

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